molecular formula C18H20N4O3 B14589085 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione CAS No. 61220-59-5

1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione

Cat. No.: B14589085
CAS No.: 61220-59-5
M. Wt: 340.4 g/mol
InChI Key: ISIILYHVXZBSOO-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione is a complex organic compound that features an indole ring, a piperidine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of a suitable precursor.

    Imidazolidinone Formation: The imidazolidinone moiety can be synthesized by the reaction of an amine with an isocyanate or by cyclization of a urea derivative.

    Coupling Reactions: The final step involves coupling the indole, piperidine, and imidazolidinone moieties through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Lewis acids like aluminum chloride (AlCl3) are used in Friedel-Crafts alkylation or acylation reactions.

Major Products:

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the piperidine and imidazolidinone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the imidazolidinone moiety.

    1-(1H-Indol-3-yl)-2-(4-oxoimidazolidin-1-yl)ethane-1,2-dione: Lacks the piperidine ring.

    1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethane-1-one: Lacks both the imidazolidinone moiety and one carbonyl group.

Uniqueness: 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione is unique due to the presence of all three functional groups (indole, piperidine, and imidazolidinone), which confer distinct chemical and biological properties

Properties

CAS No.

61220-59-5

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione

InChI

InChI=1S/C18H20N4O3/c23-16(14-11-20-15-4-2-1-3-13(14)15)17(24)21-8-5-12(6-9-21)22-10-7-19-18(22)25/h1-4,11-12,20H,5-10H2,(H,19,25)

InChI Key

ISIILYHVXZBSOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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